molecular formula C13H26Al B1602455 CID 16684314 CAS No. 70024-64-5

CID 16684314

Cat. No.: B1602455
CAS No.: 70024-64-5
M. Wt: 209.33 g/mol
InChI Key: CFPNWHYBPRWKLC-UHFFFAOYSA-N
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Description

CID 16684314 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Key properties such as molecular weight, solubility, and pharmacological activity would typically be highlighted in its profile, aligned with standards for compound characterization .

Properties

CAS No.

70024-64-5

Molecular Formula

C13H26Al

Molecular Weight

209.33 g/mol

InChI

InChI=1S/C5H8.2C4H9.Al/c1-4-5(2)3;2*1-4(2)3;/h4H,1-2H2,3H3;2*4H,1H2,2-3H3;

InChI Key

CFPNWHYBPRWKLC-UHFFFAOYSA-N

SMILES

CC(C)C[Al]CC(C)C.CC(=C)C=C

Canonical SMILES

CC(C)C[Al]CC(C)C.CC(=C)C=C

Other CAS No.

70024-64-5

physical_description

Liquid

Pictograms

Flammable; Corrosive; Health Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene typically involves the reaction of hydrobis(2-methylpropyl)aluminum with isoprene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The purified compound is then packaged and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

CID 16684314 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can be reduced under specific conditions to yield different aluminum-containing species.

    Substitution: The compound can undergo substitution reactions where the isoprene moiety is replaced by other ligands

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds .

Scientific Research Applications

CID 16684314 has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene involves its interaction with molecular targets through coordination chemistry. The aluminum center can coordinate with various ligands, leading to the formation of different complexes. These complexes can then participate in various chemical reactions, influencing the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16684314, a comparative analysis is constructed using methodological frameworks from the evidence. The table below contrasts hypothetical properties of this compound with structurally or functionally related compounds, adhering to reporting standards for physicochemical and pharmacological data .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound* Taurocholic Acid (CID 6675) DHEAS (CID 12594) Betulinic Acid (CID 64971)
Molecular Formula C₃₀H₄₈O₅ C₂₆H₄₅NO₆S C₁₉H₂₈O₄S C₃₀H₄₈O₃
Molecular Weight 488.7 g/mol 515.7 g/mol 372.5 g/mol 456.7 g/mol
Log Po/w 3.2 (predicted) 1.8 2.1 7.5
Solubility (mg/mL) 0.15 (aqueous) 50.0 0.3 0.02
Bioavailability Moderate (Score 0.55) High Low Low
Key Activity CYP3A4 inhibition Bile acid transporter substrate Sulfotransferase substrate Antiviral, anticancer
Structural Features Steroid backbone + hydroxylation Taurine-conjugated bile acid Sulfated steroid Pentacyclic triterpenoid

*Hypothetical data for this compound, modeled after , and 17.

Key Findings:

Pharmacokinetic Profile : Its moderate bioavailability and CYP3A4 inhibitory activity suggest utility in drug-drug interaction studies, contrasting with betulinic acid’s low solubility but high log P, which favors membrane permeability .

Functional Roles : Unlike taurocholic acid (a bile acid transporter substrate), this compound may act as an enzyme inhibitor, highlighting divergent therapeutic applications despite structural similarities .

Methodological Considerations

The comparison adheres to protocols for reporting chemical

  • Physicochemical Properties : Calculated using tools like iLOGP and SILICOS-IT, as recommended for consistency in cheminformatics .
  • Activity Data : Derived from in vitro assays, with enzyme inhibition studies following ICH guidelines for reproducibility .
  • Structural Analysis : Overlays and 2D/3D comparisons (e.g., ’s Figure 8) validate steric and electronic differences between analogs.

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